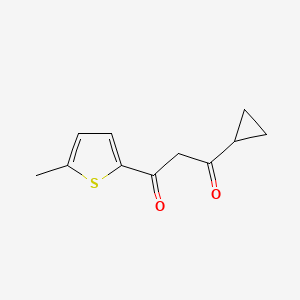

1-Cyclopropyl-3-(5-methylthiophen-2-yl)propane-1,3-dione

Description

1-Cyclopropyl-3-(5-methylthiophen-2-yl)propane-1,3-dione is an organic compound that features a cyclopropyl group and a thiophene ring

Properties

Molecular Formula |

C11H12O2S |

|---|---|

Molecular Weight |

208.28 g/mol |

IUPAC Name |

1-cyclopropyl-3-(5-methylthiophen-2-yl)propane-1,3-dione |

InChI |

InChI=1S/C11H12O2S/c1-7-2-5-11(14-7)10(13)6-9(12)8-3-4-8/h2,5,8H,3-4,6H2,1H3 |

InChI Key |

UDXOECDBKMFONQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C(=O)CC(=O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Cyclopropyl-3-(5-methylthiophen-2-yl)propane-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

1-Cyclopropyl-3-(5-methylthiophen-2-yl)propane-1,3-dione undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis.

Biology: Researchers study its interactions with biological molecules.

Industry: Utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 1-Cyclopropyl-3-(5-methylthiophen-2-yl)propane-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar compounds include other cyclopropyl and thiophene derivatives. Compared to these, 1-Cyclopropyl-3-(5-methylthiophen-2-yl)propane-1,3-dione is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties.

Biological Activity

1-Cyclopropyl-3-(5-methylthiophen-2-yl)propane-1,3-dione is an organic compound characterized by its unique structure, which includes a central propane-1,3-dione skeleton substituted with a cyclopropyl group and a 5-methylthiophen-2-yl group. This specific arrangement contributes to its diverse biological activities and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of 1-Cyclopropyl-3-(5-methylthiophen-2-yl)propane-1,3-dione is , with a molecular weight of approximately 232.29 g/mol. The compound features significant structural elements that influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂O₂S |

| Molecular Weight | 232.29 g/mol |

| Solubility | Soluble in organic solvents |

| Boiling Point | Not available |

Biological Activity

Research indicates that 1-Cyclopropyl-3-(5-methylthiophen-2-yl)propane-1,3-dione exhibits notable antioxidant , antimicrobial , and anticancer activities:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which can protect cells from oxidative stress. This activity is essential for preventing cellular damage associated with various diseases.

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against a range of pathogens. The mechanism of action may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Potential : In vitro studies have shown that 1-Cyclopropyl-3-(5-methylthiophen-2-yl)propane-1,3-dione can inhibit the growth of cancer cells, particularly in breast cancer models. The compound's structural features may contribute to its ability to interfere with cancer cell proliferation and induce apoptosis.

The biological activity of 1-Cyclopropyl-3-(5-methylthiophen-2-yl)propane-1,3-dione can be attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.

- Cell Signaling Modulation : It may alter signaling pathways that regulate cell growth and apoptosis, leading to reduced tumor viability.

Case Studies

Several studies have evaluated the biological effects of this compound:

- Study on Antioxidant Activity : A study assessed the radical scavenging ability of the compound using DPPH assays, revealing significant antioxidant potential compared to standard antioxidants.

- Antimicrobial Evaluation : In vitro tests against bacterial strains such as E. coli and S. aureus indicated that the compound exhibits dose-dependent antimicrobial activity.

- Cancer Cell Line Studies : Research involving MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines demonstrated that treatment with the compound resulted in reduced cell viability and induced apoptosis, as evidenced by flow cytometry assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.